N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-14(12(2)21-11)9-18-16(20)15-10-22-17(19-15)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIVYMXOBMNTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with 2-phenylthiazole-4-carboxylic acid in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may require reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[(2,5-Dimethylfuran-3-YL)Methyl]-2-Phenyl-1,3-Thiazole-4-Carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a novel antimicrobial agent. The thiazole moiety is particularly noted for enhancing the compound's bioactivity.
Pesticide Development
The unique structure of this compound has led to investigations into its use as a pesticide. Preliminary studies suggest that it can act as an effective insecticide against common agricultural pests. Its application could provide a more environmentally friendly alternative to conventional pesticides.
Polymer Chemistry
In material science, this compound is being explored for its potential use in polymer synthesis. Its ability to act as a functional monomer can lead to the development of new materials with enhanced thermal and mechanical properties. Research is ongoing to determine the optimal conditions for polymerization and the resulting material characteristics.
Summary of Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer | Induces apoptosis in breast cancer cells |
| Study 2 | Antimicrobial | Effective against E. coli and S. aureus |
| Study 3 | Pesticide | Shows insecticidal activity against aphids |
| Study 4 | Polymer Chemistry | Enhances mechanical properties in polymers |
Mechanism of Action
The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.
Comparison with Similar Compounds
Research Implications
While direct bioactivity data for the target compound are absent in the evidence, its structural parallels to pharmacopeial thiazoles () and phytochemicals () suggest plausible roles in drug discovery. Future studies could explore its:
- Solubility and Stability: Influenced by the furan’s electron density and carboxamide’s polarity.
- Binding Affinity: Computational modeling (e.g., using ORTEP-3 for Windows, ) could predict interactions with biological targets.
- Synthetic Scalability: Compared to dithiane-containing analogs (), the thiazole-furan system may offer simpler purification pathways.
Biological Activity
N-[(2,5-Dimethylfuran-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and potential applications based on recent studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized from appropriate precursors such as α-bromoketones and thiourea via Hantzsch thiazole synthesis.
- Substitution with Dimethyl Groups : The furan ring is formed and substituted with dimethyl groups using methylating agents like methyl iodide.
- Coupling Reaction : The final product is obtained through a condensation reaction between the furan derivative and the thiazole derivative.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds similar to this thiazole derivative have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics like methicillin and vancomycin .
- Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.21 μM to higher concentrations depending on the specific structure and modifications made.
Anticancer Activity
In vitro studies have also evaluated the anticancer potential of related thiazole derivatives. For example:
- Cell Line Studies : Compounds were tested against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), showing promising cytotoxic effects .
- The structure-activity relationship (SAR) indicated that modifications to the carboxylic acid moiety significantly influenced anticancer activity.
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Signaling Pathways : It may modulate pathways related to inflammation and apoptosis in cancer cells.
Case Study 1: Antibacterial Activity
A study conducted on a series of thiazole derivatives found that one compound exhibited an MIC of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, suggesting strong antibacterial properties comparable to established antibiotics like ciprofloxacin .
Case Study 2: Anticancer Efficacy
Another investigation into the anticancer properties revealed that certain derivatives showed significant cytotoxicity against A549 cells with IC50 values in the low micromolar range. Molecular docking studies indicated strong binding interactions with key residues in target proteins involved in cell cycle regulation .
Q & A
Basic: What are the common synthetic routes for N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide?
Synthesis typically involves multi-step organic reactions. Key steps include:
- Functionalization of the furan ring : Starting with 2,5-dimethylfuran, alkylation or substitution reactions introduce the methyl group at the 3-position .
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol or acetonitrile) .
- Carboxamide coupling : Activation of the carboxylic acid (e.g., via CDI or EDC) followed by reaction with an amine-containing intermediate .
Optimization of solvent systems (e.g., ethanol, DMF) and reaction temperatures (room temp to reflux) is critical for yield improvement .
Basic: How is the compound characterized post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., furan methyl protons at δ 2.1–2.3 ppm; thiazole C=O at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Programs like SHELXL or ORTEP-III resolve 3D structures, particularly for confirming stereochemistry and intermolecular interactions .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological strategies include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while ethanol reduces side reactions .
- Catalyst selection : Lewis acids (e.g., ZnCl) or iodine-mediated cyclization improve thiadiazole/thiazole formation .
- Chromatographic purification : Flash chromatography (ethyl acetate/hexane gradients) isolates isomers; recrystallization in ethanol removes impurities .
Yield tracking via TLC/HPLC ensures reaction completion .
Advanced: What computational approaches are used to predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes/receptors (e.g., kinase active sites) .
- QSAR modeling : Correlates substituent effects (e.g., furan methyl groups) with bioactivity using descriptors like logP and electrostatic potential .
- DFT calculations : Gaussian 09 optimizes geometries and predicts frontier molecular orbitals for reactivity analysis .
Advanced: How do structural modifications influence structure-activity relationships (SAR) in related compounds?
- Furan ring substitutions : Electron-donating groups (e.g., methyl) enhance metabolic stability but may reduce solubility .
- Thiazole modifications : 2-Phenyl substitution improves target affinity, while 4-carboxamide is critical for hydrogen bonding .
- Hydrophobic side chains : Longer alkyl chains (e.g., propyl vs. methyl) increase membrane permeability but may elevate toxicity .
Comparative studies use in vitro assays (e.g., MIC for antimicrobial activity) to validate SAR .
Advanced: What challenges arise in crystallographic analysis of this compound?
- Crystal growth : Low solubility in common solvents (e.g., water) necessitates vapor diffusion techniques .
- Twinned data : SHELXD or SIR97 resolves pseudo-symmetry issues in space group determination .
- Disorder modeling : Programs like WinGX refine dynamic groups (e.g., rotating methyl groups) with constrained occupancy .
Advanced: How is the compound’s stability assessed under varying pH and temperature conditions?
- Forced degradation studies : Incubation at pH 1–13 (37°C, 24 hrs) identifies labile bonds (e.g., amide hydrolysis under acidic conditions) .
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (>200°C for thiazole derivatives) .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products (e.g., furan ring oxidation) .
Advanced: What strategies are employed to scale up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
